molecular formula C13H13N3O3S B14046832 Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate

Cat. No.: B14046832
M. Wt: 291.33 g/mol
InChI Key: VHGDILASFHRAIA-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is a complex organic compound that features a benzoate ester linked to an isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the reaction of appropriate thioamides with halogenated compounds under controlled conditions.

    Coupling with Benzoate: The final step involves coupling the amino-substituted isothiazole with methyl 3-carboxamidobenzoate under esterification conditions, typically using catalysts like sulfuric acid or other strong acids.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzoate ester, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its bioactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-methylisothiazole hydrochloride
  • 3-Methylisothiazol-5-amine hydrochloride

Uniqueness

Methyl 3-(5-amino-3-methylisothiazole-4-carboxamido)benzoate is unique due to its specific structure, which combines the properties of both the benzoate ester and the isothiazole ring. This combination imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

methyl 3-[(5-amino-3-methyl-1,2-thiazole-4-carbonyl)amino]benzoate

InChI

InChI=1S/C13H13N3O3S/c1-7-10(11(14)20-16-7)12(17)15-9-5-3-4-8(6-9)13(18)19-2/h3-6H,14H2,1-2H3,(H,15,17)

InChI Key

VHGDILASFHRAIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)NC2=CC=CC(=C2)C(=O)OC)N

Origin of Product

United States

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